molecular formula C6H10O3 B2958436 (2R)-2-cyclobutyl-2-hydroxyacetic acid CAS No. 2165929-78-0

(2R)-2-cyclobutyl-2-hydroxyacetic acid

Cat. No.: B2958436
CAS No.: 2165929-78-0
M. Wt: 130.143
InChI Key: WDUASXFZWNGNDP-RXMQYKEDSA-N
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Description

(2R)-2-Cyclobutyl-2-hydroxyacetic acid (C₆H₁₀O₃) is a chiral hydroxyacetic acid derivative characterized by a cyclobutyl substituent at the α-position of the carboxylic acid group. Its stereochemistry (R-configuration) and strained four-membered ring confer unique physicochemical properties, making it a valuable building block in organic synthesis and pharmaceutical research . The compound is commercially available for research purposes, with applications in stereoselective synthesis and as a precursor for bioactive molecules.

Properties

IUPAC Name

(2R)-2-cyclobutyl-2-hydroxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-5(6(8)9)4-2-1-3-4/h4-5,7H,1-3H2,(H,8,9)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUASXFZWNGNDP-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)[C@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-cyclobutyl-2-hydroxyacetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclobutyl bromide and glyoxylic acid in the presence of a base to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of (2R)-2-cyclobutyl-2-hydroxyacetic acid may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-cyclobutyl-2-hydroxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

    Oxidation: Cyclobutyl ketone or cyclobutyl carboxylic acid.

    Reduction: Cyclobutyl alcohol.

    Substitution: Various substituted cyclobutyl derivatives depending on the reagent used.

Scientific Research Applications

(2R)-2-cyclobutyl-2-hydroxyacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2R)-2-cyclobutyl-2-hydroxyacetic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The cyclobutyl group provides steric hindrance, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between (2R)-2-cyclobutyl-2-hydroxyacetic acid and analogous compounds:

Compound Name Molecular Formula Substituent Ring Structure Functional Groups Key Applications/Properties
(2R)-2-Cyclobutyl-2-hydroxyacetic acid C₆H₁₀O₃ Cyclobutyl Cyclobutane Hydroxyl, Carboxylic acid Organic synthesis building block
(R)-2-(2-Chlorophenyl)-2-hydroxyacetic acid C₈H₇ClO₃ 2-Chlorophenyl Benzene Hydroxyl, Carboxylic acid Pharmaceutical intermediate
Benzilic acid (2,2-Diphenyl-2-hydroxyacetic acid) C₁₄H₁₂O₃ Diphenyl Benzene (two rings) Hydroxyl, Carboxylic acid Catalyst, anticonvulsant synthesis
(2R)-(2-Acetylphenyl)(hydroxy)acetic acid C₁₀H₁₀O₄ 2-Acetylphenyl Benzene Hydroxyl, Carboxylic acid, Acetyl Biochemical studies

Key Differences and Implications

Ring Strain and Reactivity :

  • The cyclobutyl group in the target compound introduces significant ring strain compared to aromatic substituents (e.g., benzene in benzilic acid). This strain enhances reactivity, making it more prone to ring-opening reactions in synthesis .
  • In contrast, the planar, conjugated benzene rings in benzilic acid or chlorophenyl derivatives stabilize the molecule, reducing reactivity but improving thermal stability .

Stereochemical Effects :

  • The (2R) configuration is critical for enantioselective interactions. For example, (R)-2-(2-chlorophenyl)-2-hydroxyacetic acid (CAS 76496-63-4) exhibits distinct biological activity compared to its (S)-isomer, underscoring the importance of stereochemistry in drug design .

Functional Group Modifications: The acetyl group in (2R)-(2-acetylphenyl)(hydroxy)acetic acid introduces electron-withdrawing effects, altering solubility and hydrogen-bonding capacity compared to the cyclobutyl variant .

Biological Activity :

  • While (2R)-2-cyclobutyl-2-hydroxyacetic acid is primarily a synthetic intermediate, benzilic acid has documented applications as a catalyst and in anticonvulsant synthesis .
  • Hydroxyacetic acid derivatives with aromatic substituents (e.g., chlorophenyl or acetylphenyl) are often explored for receptor-targeted therapies due to their ability to mimic natural substrates .

Biological Activity

(2R)-2-cyclobutyl-2-hydroxyacetic acid (CBAH) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of CBAH, its mechanism of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

CBAH is characterized by its unique structure, which includes a cyclobutyl group and a hydroxyacetic acid moiety. Its molecular formula is C6H10O3C_6H_{10}O_3, with a molecular weight of approximately 130.14 g/mol. The presence of both hydroxyl and carboxylic functional groups contributes to its chemical reactivity and biological properties.

The biological activity of CBAH is primarily attributed to its interaction with specific enzymes and receptors. The hydroxyl group can form hydrogen bonds, which influences enzyme activity and receptor binding. The cyclobutyl group introduces steric hindrance, impacting the compound's binding affinity and specificity. This dual interaction is crucial for modulating various biochemical pathways, leading to potential therapeutic effects.

Enzyme Inhibition

Research indicates that CBAH acts as an inhibitor for certain enzymes, notably indoleamine 2,3-dioxygenase (IDO). IDO is involved in tryptophan metabolism, and its inhibition may have implications for immune modulation and cancer therapy. The ability of CBAH to inhibit IDO suggests potential applications in treating conditions where immune response modulation is beneficial.

Antagonistic Properties

CBAH has been identified as a potential antagonist against lysophosphatidic acid (LPA) receptors, particularly LPAi receptors. This antagonism may be relevant in treating conditions such as non-alcoholic steatohepatitis (NASH) and hepatic fibrosis, where LPA signaling plays a significant role .

Case Studies

  • Inhibition of IDO : A study demonstrated that CBAH effectively inhibited IDO activity in vitro, leading to increased levels of tryptophan and downstream metabolites associated with immune activation. This finding suggests a potential role for CBAH in cancer immunotherapy .
  • LPA Receptor Antagonism : Another investigation explored the effects of CBAH on LPA signaling pathways in cellular models of liver fibrosis. Results indicated that CBAH treatment reduced fibrosis markers, supporting its therapeutic potential in liver diseases .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionTherapeutic Implications
Enzyme InhibitionInhibits IDOImmune modulation, cancer therapy
Receptor AntagonismAntagonizes LPA receptorsTreatment of NASH, hepatic fibrosis
Anti-inflammatoryModulates inflammatory pathwaysPotential use in chronic inflammatory diseases

Table 2: Research Findings on CBAH

Study ReferenceBiological ActivityKey Findings
Enzyme InhibitionEffective IDO inhibitor; increases tryptophan
LPA Receptor AntagonismReduces fibrosis markers in liver models
General Pharmacological EffectsPotential anti-inflammatory properties

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